N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, also known as AT7519, has been investigated for its potential to inhibit cyclin-dependent kinase 2 (CDK2) and its regulatory partner, cyclin E. CDK2/cyclin E plays a crucial role in cell cycle progression, and its dysregulation is implicated in various cancers. Studies have shown that AT7519 effectively inhibits CDK2/cyclin E activity, leading to cell cycle arrest and reduced tumor cell proliferation [, ].
Due to its ability to inhibit CDK2/cyclin E, AT7519 exhibits antiproliferative effects in various cancer cell lines. Studies have demonstrated its efficacy in suppressing the growth of breast, lung, colon, and other cancer cells [, ]. These findings suggest the potential of AT7519 as a therapeutic agent for cancer treatment.
AT7519 is being explored in combination with other established cancer therapies. Research suggests that combining AT7519 with other drugs, such as chemotherapeutic agents or targeted therapies, may enhance the overall efficacy and overcome resistance mechanisms [].
2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide moiety linked to a tetrahydroquinoline derivative, which contributes to its potential biological activities. The presence of the 2-methylpropyl group and the carbonyl functionality enhances its chemical reactivity and biological interactions.
Research indicates that compounds similar to 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibit significant biological activity. Potential activities include:
The synthesis of 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide have focused on its binding affinity to biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are employed to understand these interactions at a molecular level.
Several compounds share structural similarities with 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methylphenyl)-N-(2-methylpropyl)ethanamine | Aromatic amine with branched alkane | Potential antidepressant effects |
| 4-Methyl-N-(1-pentyl)-benzamide | Longer aliphatic chain | Enhanced lipophilicity |
| N-(4-Fluorophenyl)-N'-(isopropyl)urea | Urea linkage instead of amide | Anticancer activity |
These compounds differ primarily in their side chains and functional groups, which influence their biological activities and pharmacokinetic properties.